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Compound of Interest

Compound Name: 3,3,5-Trimethyl-1-hexene

Cat. No.: B077596 Get Quote

CAS Number: 13427-43-5

This technical guide provides a comprehensive overview of the chemical and physical

properties, spectroscopic data, and a representative synthetic route for 3,3,5-trimethyl-1-
hexene. This document is intended for researchers, scientists, and professionals in the field of

drug development and other chemical sciences.

Chemical and Physical Properties
3,3,5-Trimethyl-1-hexene is a branched-chain aliphatic alkene. Its structure and properties are

summarized in the tables below.

Identifier Value Reference

CAS Number 13427-43-5 [1][2][3]

Molecular Formula C₉H₁₈ [1]

IUPAC Name 3,3,5-trimethylhex-1-ene [2]
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Physical Property Value Reference

Molecular Weight 126.24 g/mol [2]

Boiling Point 127.1 °C at 760 mmHg [1]

Density 0.731 g/cm³ [1]

Flash Point 25.4 °C [1]

Vapor Pressure 13.7 mmHg at 25 °C [1]

LogP (Octanol-Water Partition

Coefficient)
4.1 [2]

Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 3,3,5-trimethyl-1-hexene.

Mass Spectrometry
The electron ionization mass spectrum of 3,3,5-trimethyl-1-hexene is available through the

NIST Mass Spectrometry Data Center.[2][3] The spectrum exhibits a molecular ion peak and

characteristic fragmentation patterns for a branched alkene.

Infrared (IR) Spectroscopy
The infrared spectrum of an alkene like 3,3,5-trimethyl-1-hexene will show characteristic

absorption bands. Key expected absorptions include:

C-H stretch (alkene): a peak just above 3000 cm⁻¹[4]

C-H stretch (alkane): peaks just below 3000 cm⁻¹[4]

C=C stretch: an absorption in the region of 1640-1680 cm⁻¹[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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While specific experimental spectra for 3,3,5-trimethyl-1-hexene are not readily available in

the public domain, the expected chemical shifts can be predicted based on its structure.

¹H NMR:

Vinyl protons: The protons on the double bond (=CH₂) are expected to appear in the range of

4.5-6.0 ppm.

Allylic protons: The protons on the carbon adjacent to the double bond would be slightly

deshielded.

Alkyl protons: The various methyl and methylene protons will appear in the upfield region

(typically 0.8-2.0 ppm).

¹³C NMR:

Alkene carbons: The two carbons of the double bond are expected in the downfield region of

the spectrum, typically between 100 and 150 ppm.[6][7]

Alkyl carbons: The remaining sp³ hybridized carbons will appear in the upfield region of the

spectrum (typically 10-60 ppm).[6][7]

Synthesis of 3,3,5-Trimethyl-1-hexene
A plausible and documented synthetic route to 3,3,5-trimethyl-1-hexene involves the Grignard

reaction of isoprene with a suitable alkylmagnesium halide, such as isobutylmagnesium

bromide.[1]

Experimental Protocol: A Representative Grignard
Synthesis
The following is a generalized experimental protocol for the synthesis of a substituted alkene

via a Grignard reaction. Note: This is a representative procedure and may require optimization

for the specific synthesis of 3,3,5-trimethyl-1-hexene.

Materials:

Magnesium turnings
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Anhydrous diethyl ether or tetrahydrofuran (THF)

Isobutyl bromide

Isoprene

Anhydrous HCl or H₂SO₄ for workup

Saturated aqueous ammonium chloride solution

Procedure:

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a

reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed in

anhydrous diethyl ether. A small crystal of iodine can be added to initiate the reaction. A

solution of isobutyl bromide in anhydrous diethyl ether is added dropwise from the dropping

funnel to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the

addition is complete, the mixture is refluxed until the magnesium is consumed.

Reaction with Isoprene: The Grignard reagent is cooled in an ice bath. A solution of isoprene

in anhydrous diethyl ether is then added dropwise with stirring. The reaction is typically

stirred for several hours at room temperature or with gentle heating to ensure completion.

Workup: The reaction mixture is cooled in an ice bath and quenched by the slow addition of

a saturated aqueous ammonium chloride solution. The organic layer is separated, and the

aqueous layer is extracted with diethyl ether. The combined organic layers are washed with

brine, dried over anhydrous magnesium sulfate, and filtered.

Purification: The solvent is removed by rotary evaporation, and the crude product is purified

by fractional distillation to yield 3,3,5-trimethyl-1-hexene.

Safety Information
3,3,5-Trimethyl-1-hexene is a flammable liquid and vapor. Appropriate safety precautions,

including working in a well-ventilated fume hood and avoiding ignition sources, should be

taken. For detailed safety information, consult the Safety Data Sheet (SDS) from a reputable

supplier.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b077596?utm_src=pdf-body
https://www.benchchem.com/product/b077596?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077596?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 3,3,5-trimethyl-1-
hexene via a Grignard reaction.
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Caption: Synthesis workflow for 3,3,5-trimethyl-1-hexene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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